N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps, including the formation of the furan ring, bromination, and the introduction of the dimethylamino group. Common synthetic methods include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine and a suitable activating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Uniqueness
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C23H21BrN2O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-15-4-6-17(7-5-15)22(27)25-20(23(28)26(2)3)14-19-12-13-21(29-19)16-8-10-18(24)11-9-16/h4-14H,1-3H3,(H,25,27)/b20-14- |
InChI Key |
GDDKGYJIZWLMIA-ZHZULCJRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N(C)C |
Origin of Product |
United States |
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